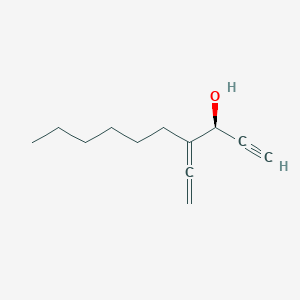![molecular formula C15H17ClO2 B14214797 2-Acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one](/img/structure/B14214797.png)
2-Acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one is an organic compound with the molecular formula C15H17ClO2 It is a cyclopentanone derivative with a 4-chlorophenyl group and an acetyl group attached to the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-chloroacetophenone is reacted with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process would require careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Acetyl-2-[1-(4-methylphenyl)ethyl]cyclopentan-1-one
- 2-Acetyl-2-[1-(4-bromophenyl)ethyl]cyclopentan-1-one
- 2-Acetyl-2-[1-(4-fluorophenyl)ethyl]cyclopentan-1-one
Uniqueness
2-Acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from similar compounds with different substituents.
Eigenschaften
Molekularformel |
C15H17ClO2 |
|---|---|
Molekulargewicht |
264.74 g/mol |
IUPAC-Name |
2-acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one |
InChI |
InChI=1S/C15H17ClO2/c1-10(12-5-7-13(16)8-6-12)15(11(2)17)9-3-4-14(15)18/h5-8,10H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
XFBCBPDGELIYPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Cl)C2(CCCC2=O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


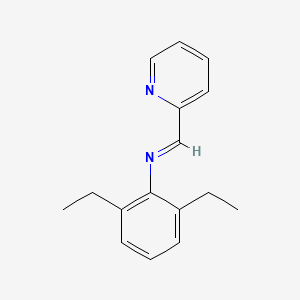
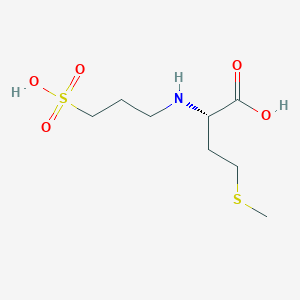

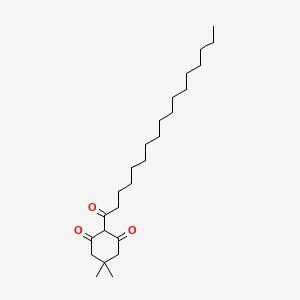
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-](/img/structure/B14214747.png)
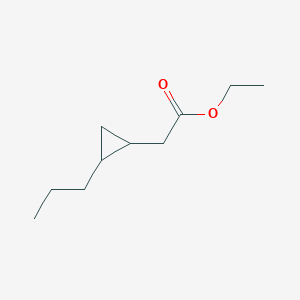
![[1-(2,3-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14214757.png)
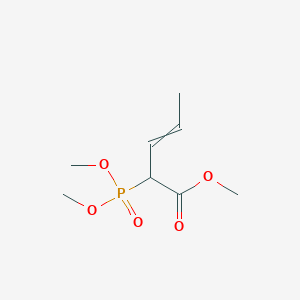
![1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene](/img/structure/B14214771.png)
![Ethanone, 2-[(3,5-dimethoxyphenyl)amino]-1-(4-hydroxyphenyl)-](/img/structure/B14214781.png)
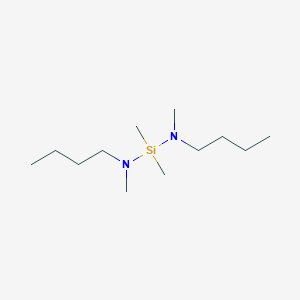

![1-[8-(Benzoyloxy)octyl]pyridin-1-ium iodide](/img/structure/B14214791.png)
